2,4-Dichlorobenzylzincchloride
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Overview
Description
2,4-Dichlorobenzylzincchloride is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various chemical reactions due to its reactivity and stability.
Preparation Methods
2,4-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2,4-Dichlorobenzyl chloride+Zn→this compound
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group with a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While primarily used in substitution and coupling reactions, it can also undergo oxidation and reduction under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, THF as a solvent, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2,4-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Its derivatives may be explored for pharmaceutical applications, including drug development and synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for creating specialized compounds and materials.
Mechanism of Action
The mechanism by which 2,4-Dichlorobenzylzincchloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, facilitating the formation of new bonds. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and making it more reactive towards electrophiles.
Comparison with Similar Compounds
2,4-Dichlorobenzylzincchloride can be compared with other organozinc compounds such as phenylzinc chloride and methylzinc chloride. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions.
Similar compounds include:
- Phenylzinc chloride
- Methylzinc chloride
- Ethylzinc chloride
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the organic groups attached to the zinc atom.
Properties
Molecular Formula |
C7H5Cl3Zn |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
zinc;2,4-dichloro-1-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
QERDDKMOEJRLBU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
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